

# physical and chemical properties of isobutyl nitrate for laboratory use

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## Compound of Interest

Compound Name: *Isobutyl nitrate*

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An In-depth Technical Guide to the Physical and Chemical Properties of **Isobutyl Nitrate** for Laboratory Use

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical and chemical properties of **isobutyl nitrate**, intended for use in a laboratory setting. It includes tabulated data for key properties, detailed experimental protocols, and visualizations to illustrate chemical pathways and laboratory workflows.

## Core Physical and Chemical Properties

**Isobutyl nitrate** is a colorless to pale yellow liquid.[1][2] It is a volatile and highly flammable compound.[3][4] The following tables summarize its key quantitative physical and chemical properties for easy reference and comparison.

Table 1: Physical Properties of **Isobutyl Nitrate**

Property	Value	Source(s)
Molecular Formula	C4H9NO3	[5][6]
Molecular Weight	119.12 g/mol	[5][6]
Appearance	Clear colorless to pale yellow liquid	[1]
Boiling Point	123-125 °C (253-257 °F)	
Melting Point	<0 °C	[5]
Density	1.015 g/mL at 20 °C	[6][7]
Vapor Pressure	10 mmHg at 20 °C (68°F)	[1]
Refractive Index	1.402 at 20 °C	[7]
Solubility	Insoluble in water; miscible with alcohol and ether.[6]	
Flash Point	21 °C (70 °F)	[7]

Table 2: Chemical and Safety Information for **Isobutyl Nitrate**

Property	Information	Source(s)
IUPAC Name	2-methylpropyl nitrate	
CAS Number	543-29-3	[8][5][6]
Chemical Stability	Stable under normal conditions, but decomposes on standing and is sensitive to light.	[1][9]
Incompatibilities	Strong acids, strong bases, strong oxidizing agents, and reducing agents.	[1][9]
Hazard Statements	Highly flammable liquid and vapor. Harmful if swallowed or in contact with skin. Causes skin and serious eye irritation. Harmful if inhaled. May cause respiratory irritation.	[4]

## Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, and analysis of **isobutyl nitrate** in a laboratory setting.

### Synthesis of Isobutyl Nitrate

This protocol describes the synthesis of **isobutyl nitrate** via the esterification of isobutyl alcohol with nitric acid, generated in situ from sodium nitrite and a strong acid.

Materials:

- Isobutyl alcohol (2-methyl-1-propanol)
- Sodium nitrite ( $\text{NaNO}_2$ )
- Concentrated sulfuric acid ( $\text{H}_2\text{SO}_4$ ) or hydrochloric acid ( $\text{HCl}$ )

- Deionized water
- Ice
- Sodium bicarbonate ( $\text{NaHCO}_3$ ) solution (5% w/v)
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ ) or sodium sulfate ( $\text{Na}_2\text{SO}_4$ )

Equipment:

- Three-necked round-bottom flask
- Mechanical stirrer
- Dropping funnel
- Thermometer
- Ice bath
- Separatory funnel
- Distillation apparatus
- Beakers and Erlenmeyer flasks

Procedure:

- Set up the three-necked flask in an ice bath on a magnetic stirrer. Equip the flask with a mechanical stirrer, a thermometer, and a dropping funnel.
- In the flask, prepare a solution of sodium nitrite in deionized water. For a representative synthesis, dissolve sodium nitrite in water and cool the solution to 0 °C using the ice bath.
- In a separate beaker, carefully prepare a chilled solution of isobutyl alcohol and concentrated sulfuric acid (or hydrochloric acid) in water. This should also be cooled to 0 °C.
- Slowly add the acidic alcohol solution to the stirred sodium nitrite solution via the dropping funnel. Maintain the reaction temperature at or below 10 °C to minimize the formation of

nitrogen oxide byproducts.[3] The addition should be slow enough to prevent vigorous gas evolution.

- After the addition is complete, continue stirring the mixture in the ice bath for approximately one hour to ensure the reaction goes to completion.
- Transfer the reaction mixture to a separatory funnel. The **isobutyl nitrate** will form the upper organic layer.
- Separate the organic layer from the lower aqueous layer.
- Wash the organic layer sequentially with cold deionized water, 5% sodium bicarbonate solution (to neutralize any remaining acid), and again with cold deionized water.
- Dry the crude **isobutyl nitrate** over anhydrous magnesium sulfate or sodium sulfate.
- Filter to remove the drying agent.

## Purification of Isobutyl Nitrate

The crude **isobutyl nitrate** can be purified by distillation.

Equipment:

- Distillation apparatus (round-bottom flask, distillation head, condenser, receiving flask)
- Heating mantle or water bath
- Vacuum source (optional, for vacuum distillation)

Procedure:

- Assemble the distillation apparatus. It is recommended to perform the distillation under reduced pressure to avoid decomposition at its atmospheric boiling point.
- Place the dried, crude **isobutyl nitrate** in the distillation flask.
- Begin heating the flask gently.

- Collect the fraction that distills at the appropriate boiling point (approximately 123-125 °C at atmospheric pressure, lower under vacuum).
- Store the purified **isobutyl nitrate** in a tightly sealed, light-resistant container, and keep it in a cool, well-ventilated area.[\[10\]](#)

## GC-MS Analysis of Isobutyl Nitrate

Gas chromatography-mass spectrometry (GC-MS) is a standard method for confirming the identity and purity of **isobutyl nitrate**.

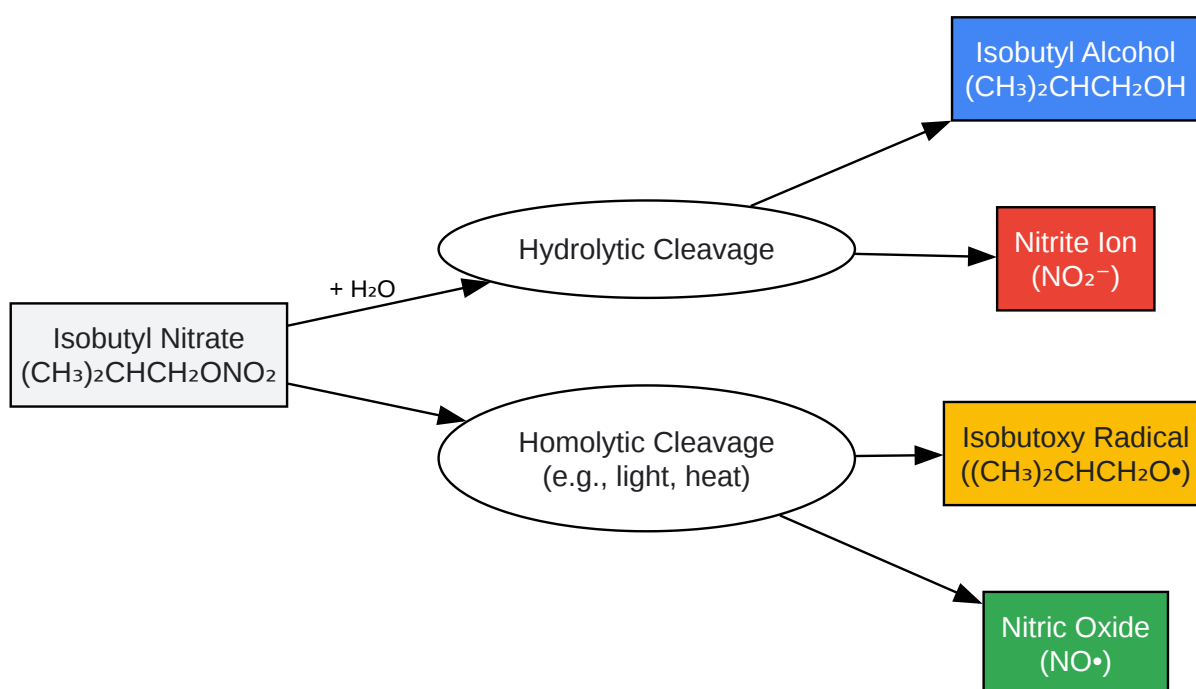
### General Procedure:

- Sample Preparation: Prepare a dilute solution of the synthesized **isobutyl nitrate** in a suitable volatile solvent (e.g., dichloromethane or hexane).
- Instrumentation: Use a GC-MS system equipped with a capillary column suitable for separating volatile organic compounds (e.g., a non-polar or medium-polarity column like a DB-5ms or HP-5ms).
- GC Conditions (Typical):
  - Injector Temperature: 250 °C
  - Oven Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250 °C) at a rate of 10-20 °C/min.
  - Carrier Gas: Helium at a constant flow rate.
- MS Conditions (Typical):
  - Ionization Mode: Electron Ionization (EI) at 70 eV.
  - Mass Range: Scan from a low m/z (e.g., 35) to a higher m/z (e.g., 200).
- Analysis: Inject a small volume of the prepared sample into the GC. The retention time of the **isobutyl nitrate** peak can be compared to a standard, and the mass spectrum can be

compared to a library spectrum for confirmation. The purity can be estimated from the relative peak area in the chromatogram.

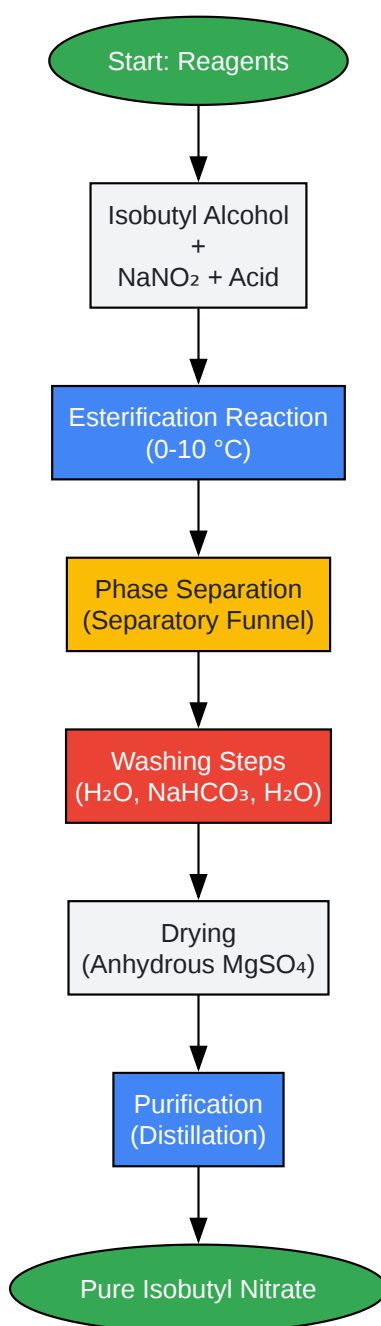
## Chemical Pathways and Laboratory Workflows

The following diagrams, created using Graphviz, illustrate key chemical processes and laboratory workflows related to **isobutyl nitrate**.



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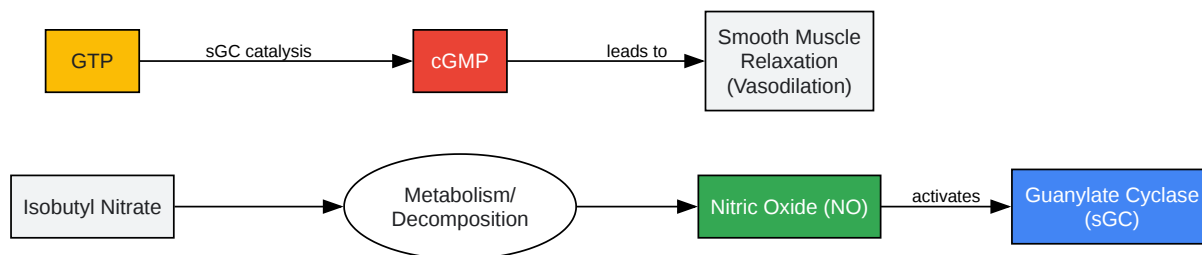
Caption: Decomposition pathways of **isobutyl nitrate**.



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Caption: Laboratory synthesis and purification workflow for **isobutyl nitrate**.





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Caption: Simplified nitric oxide signaling pathway initiated by **isobutyl nitrate**.

## Safe Handling, Storage, and Disposal

### Handling:

- Work in a well-ventilated area, preferably in a chemical fume hood.[11]
- Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[8][12]
- Ground all equipment to prevent static discharge, which can be an ignition source.[8][10]
- Avoid contact with skin, eyes, and clothing.[12]
- Do not eat, drink, or smoke in the laboratory.

### Storage:

- Store in a tightly closed, light-resistant container.[1]
- Keep in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[8][10][11]
- Store separately from incompatible materials such as strong acids, bases, and oxidizing and reducing agents.[12]

### Spill and Waste Disposal:

- In case of a small spill, remove all ignition sources.[1] Absorb the spill with an inert material (e.g., sand or vermiculite) and place it in a sealed container for disposal.[8]
- Wash the spill area with soap and water.[1]
- Dispose of **isobutyl nitrate** waste and contaminated materials as hazardous chemical waste in accordance with local, state, and federal regulations.[10] Do not pour down the drain.[11]

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